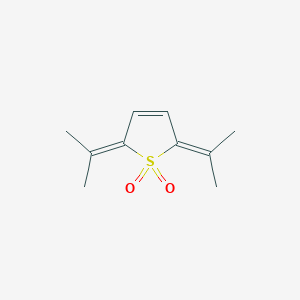
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, also known as DMTSO, is a sulfone compound that has been widely used in scientific research. It has unique properties that make it an ideal solvent for a variety of biochemical and physiological experiments.
Mécanisme D'action
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has a unique mechanism of action that makes it an ideal solvent for biochemical and physiological experiments. It has a high dielectric constant, which allows it to solvate polar molecules and ions. It also has a low nucleophilicity, which makes it less likely to react with other molecules. This combination of properties makes it an ideal solvent for a variety of experiments.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has several advantages for lab experiments. It is an excellent solvent for a variety of experiments, and its unique properties make it ideal for solvating polar molecules and ions. It is also relatively non-toxic and has low volatility, which makes it easy to handle. However, there are also some limitations to using this compound. It can react with some molecules, and it may interfere with some experiments due to its unique properties.
Orientations Futures
There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. One area of research is to further investigate its antioxidant and anti-inflammatory properties, and to explore its potential as a therapeutic agent for a variety of diseases. Another area of research is to investigate its potential as a reducing agent in chemical reactions, and to explore its use in organic synthesis. Additionally, there is potential for research on the use of this compound as a solvent for other types of experiments, such as electrochemistry and photochemistry.
Conclusion:
This compound is a unique compound that has been widely used in scientific research. Its unique properties make it an ideal solvent for a variety of biochemical and physiological experiments. It has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for research on this compound, and its potential as a therapeutic agent for a variety of diseases is particularly promising.
Méthodes De Synthèse
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide can be synthesized using a variety of methods, including oxidation of 2,5-bis(1-methylethylidene)thiophene, reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide, and reaction of 2,5-bis(1-methylethylidene)thiophene with sulfur trioxide. However, the most commonly used method is the reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide in the presence of a catalyst.
Applications De Recherche Scientifique
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been widely used in scientific research due to its unique properties. It is an excellent solvent for a variety of biochemical and physiological experiments, including protein crystallography, nuclear magnetic resonance spectroscopy, and mass spectrometry. It can also be used as a reagent in organic synthesis and as a reducing agent in chemical reactions.
Propriétés
IUPAC Name |
2,5-di(propan-2-ylidene)thiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7(2)9-5-6-10(8(3)4)13(9,11)12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLQUJSTFBUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C(C)C)S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355243 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17113-41-6 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)


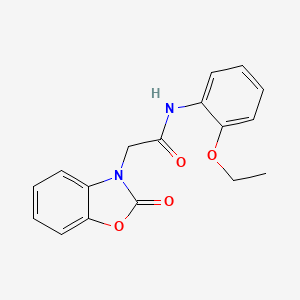
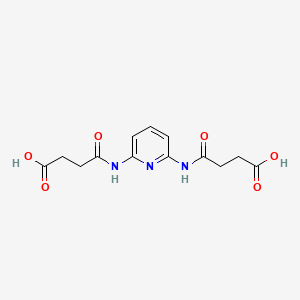
![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
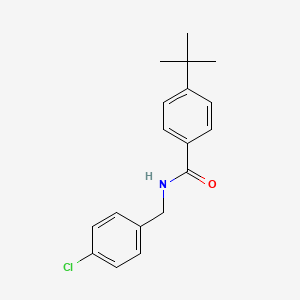
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
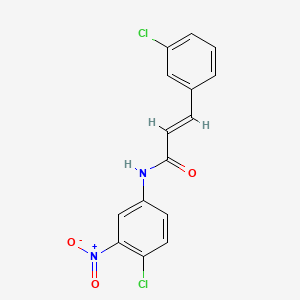
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
